3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-14(4-3-9-16-15)12-5-7-13(8-6-12)21(19,20)17-10-1-2-11-17/h3-9H,1-2,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTJSYLSKKILLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683251 | |
| Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-72-2 | |
| Record name | 2(1H)-Pyridinone, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261982-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol and Structural Analogs
Strategies for Constructing the Pyridin-2-ol Ring System
The pyridin-2-ol core is a prevalent scaffold in numerous biologically active compounds. Its synthesis has been extensively explored, leading to a variety of reliable methods. These approaches can be broadly categorized into condensation reactions to form the ring, and the fusion of a pyridine (B92270) nucleus to create more complex derivatives.
Established Condensation Reactions for Pyridinones
The formation of the pyridin-2-one ring, the lactam tautomer of pyridin-2-ol, is often achieved through condensation reactions that build the ring from acyclic precursors. These methods are valued for their versatility and ability to introduce a wide range of substituents.
Key condensation strategies include:
Hantzsch Dihydropyridine (B1217469) Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. acsgcipr.orgbaranlab.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While traditionally used for symmetrical pyridines, modifications allow for the synthesis of asymmetrical derivatives. baranlab.org
Guareschi-Thorpe Reaction: This approach utilizes the condensation of a β-ketoester with a cyanoacetamide in the presence of a base to form a substituted 2-pyridone directly. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an alkynyl ketone, which directly yields the aromatic pyridine ring through a substitution/elimination process. acsgcipr.orgyoutube.com
Annulation of Azadienes: A facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds can provide structurally diverse 2-pyridones in good yields. organic-chemistry.org
Vinylogous Blaise Reaction: A conceptually new synthesis of pyridin-2-ones involves the chemo- and regioselective reaction of a Blaise intermediate, generated in situ from a Reformatsky reagent and a nitrile, with propiolates. organic-chemistry.org
| Reaction Name | Key Reactants | General Product | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine (requires oxidation) | acsgcipr.orgbaranlab.org |
| Guareschi-Thorpe Reaction | β-Ketoester, Cyanoacetamide | Substituted 2-Pyridone | acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Substituted Pyridine | acsgcipr.orgyoutube.com |
| Azadiene Annulation | N-Propargylamine, Active Methylene Compound | Substituted 2-Pyridone | organic-chemistry.org |
Approaches Involving the Fusion of Pyridine Nucleus for Novel Derivatives
The fusion of a pyridine ring with other heterocyclic systems offers a pathway to novel and complex molecular architectures. These methods are particularly relevant for creating structural analogs of the target compound. For instance, the synthesis of furopyridines and pyrrolopyridines can be achieved from pre-functionalized pyridine rings. ias.ac.in A tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters can lead to a 5,6-fused 2-pyridone ring system. organic-chemistry.org Such strategies enhance molecular rigidity and can significantly influence biological activity.
Synthesis of Related Pyrrolo[3,4-b]pyridin-5-ones and Similar Fused Pyridine Rings
The pyrrolo[3,4-b]pyridin-5-one scaffold is an aza-analog of isoindolin-1-one, a core structure in various anticancer agents. mdpi.com The synthesis of this and similar fused systems often employs multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple starting materials.
A prominent strategy is the one-pot cascade process involving an Ugi three-component reaction (Ugi-3CR) followed by an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. mdpi.comnih.gov This approach has been utilized to synthesize a diverse library of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.gov The use of microwave irradiation and catalysts like ytterbium triflate can enhance the efficiency of these reactions. mdpi.com
| Reaction Type | Key Steps | Catalyst/Conditions | Reference |
|---|---|---|---|
| One-Pot Cascade Process | Ugi-3CR, aza Diels-Alder, N-acylation, decarboxylation, dehydration | Ytterbium triflate, Toluene, Microwave irradiation | mdpi.com |
Synthetic Routes for Introducing the Sulfonylphenyl Moiety
The introduction of the 4-(pyrrolidin-1-ylsulfonyl)phenyl group is a critical step in the synthesis of the target compound. This is typically achieved by forming a sulfonamide bond between a sulfonyl chloride and pyrrolidine (B122466). The synthesis of the precursor aryl sulfonyl chloride and its subsequent functionalization are key considerations.
Formation of Sulfonyl Chlorides and Subsequent Amidation Reactions
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com The requisite sulfonyl chlorides can be prepared through several routes.
Methods for Sulfonyl Chloride Formation:
Oxidative Chlorination of Thiols and Disulfides: A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) can efficiently convert thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.org Another approach uses hydrogen peroxide in the presence of zirconium tetrachloride for a rapid and mild conversion. organic-chemistry.org In situ methods, where the sulfonyl chloride is generated and immediately reacted with an amine, are also common. For example, thiols can be oxidized with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.org
From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides using reagents like 2,4,6-trichloro- nih.govmdpi.commpg.de-triazine under microwave irradiation. cbijournal.com
From Sulfonamides: A recent method allows for the conversion of primary sulfonamides into sulfonyl chlorides using Pyry-BF4 as an activating reagent under mild conditions, which is particularly useful for late-stage functionalization of complex molecules. nih.gov
Decarboxylative Halosulfonylation: A copper-catalyzed strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot procedure. princeton.edu
Once the aryl sulfonyl chloride is obtained, it can be reacted with pyrrolidine, typically in the presence of a base like pyridine or triethylamine (B128534), to form the desired 3-(4-(pyrrolidin-1-ylsulfonyl)phenyl) moiety.
| Starting Material | Reagents | Key Advantages | Reference |
|---|---|---|---|
| Thiols/Disulfides | H₂O₂/ZrCl₄ | Mild conditions, short reaction times | organic-chemistry.org |
| Thiols | N-Chlorosuccinimide (NCS), Bu₄NCl, H₂O | Enables one-pot sulfonamide synthesis | organic-chemistry.org |
| Primary Sulfonamides | Pyry-BF₄, MgCl₂ | Mild, suitable for late-stage functionalization | nih.gov |
| Aromatic Carboxylic Acids | Copper catalyst, SO₂, Halogen source | Utilizes readily available starting materials | princeton.edu |
Functionalization of Aryl Sulfonyl Systems
The functionalization of the aryl sulfonyl moiety allows for the creation of a diverse range of structural analogs. Recent advances in C-H activation and cross-coupling reactions have provided powerful tools for this purpose.
Remote C-H Borylation: Ligand-controlled iridium-catalyzed C-H borylation allows for the selective introduction of a boronate group at the meta or para position of aryl sulfonyl compounds. nih.gov This boronate group can then be converted into various other functional groups.
Desulfonylative Coupling: The sulfonyl group, typically considered inert, can act as a leaving group in cross-coupling reactions. Nickel-catalyzed intramolecular desulfonylative coupling can be used to form (hetero)biaryls. mdpi.com
Use of Aryl Sulfonium (B1226848) Salts: Aryl sulfonium salts have emerged as versatile intermediates for C-H functionalization, allowing for high site selectivity under mild conditions. mpg.derwth-aachen.de
These advanced methodologies provide a platform for modifying the phenyl ring of the sulfonylphenyl moiety, enabling the synthesis of a wide array of analogs of 3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol for further investigation.
Integration of the Pyrrolidine Moiety into the Core Structure
The incorporation of the pyrrolidine ring is a critical step in the synthesis of the target compound and its analogs. This is typically achieved by reacting a suitable precursor, such as a sulfonyl chloride, with pyrrolidine.
Pyrrolidine Ring Functionalization and Derivatization
The pyrrolidine sulfonamide group is a key pharmacophore in various biologically active molecules. Its synthesis is generally straightforward, involving the reaction of an arylsulfonyl chloride with pyrrolidine. eurjchem.comnih.gov For the synthesis of this compound, a common strategy would involve the initial preparation of 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This intermediate can then be coupled with a suitably functionalized pyridin-2-one core.
The synthesis of the key boronic acid intermediate can be achieved as follows:
Chlorosulfonation of Benzene (B151609): Benzene can be treated with chlorosulfonic acid to yield 4-chlorosulfonylbenzene.
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base, such as triethylamine or pyridine, to form N-(phenylsulfonyl)pyrrolidine. eurjchem.com
Borylation: The N-(phenylsulfonyl)pyrrolidine can then be subjected to a borylation reaction, for instance, through a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron, to yield the desired 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.
This functionalized pyrrolidine-containing building block is then ready for integration into the pyridin-2-one core structure.
Stereoselective Synthesis Approaches for Pyrrolidine-Containing Scaffolds
While the pyrrolidine in the target compound is unsubstituted and thus achiral, the synthesis of structural analogs often requires stereocontrol. The stereoselective synthesis of pyrrolidine derivatives is a well-established field, frequently utilizing chiral starting materials or asymmetric catalysis. mdpi.comresearchgate.netnih.gov
Common strategies for the stereoselective synthesis of pyrrolidine-containing scaffolds include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-proline or D-proline allows for the synthesis of enantiomerically pure pyrrolidine derivatives. researchgate.netnih.gov These can be functionalized and incorporated into the target structure.
Asymmetric [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a powerful method for the construction of the pyrrolidine ring with high stereocontrol. acs.orgnih.gov Chiral ligands or catalysts can be employed to induce enantioselectivity.
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrrole (B145914) derivatives using chiral transition metal catalysts can provide access to enantioenriched pyrrolidines.
These stereoselective methods are crucial for the development of chiral analogs of this compound, allowing for the investigation of stereochemistry on biological activity.
Catalytic Systems and Reaction Conditions in Compound Synthesis
The construction of the 3-aryl-pyridin-2-one core of the target molecule heavily relies on modern catalytic methods. These reactions offer high efficiency and functional group tolerance, making them ideal for complex molecule synthesis.
Application of Transition Metal Catalysis (e.g., Palladium-catalyzed Coupling Reactions)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of the C-C bond between the pyridine and phenyl rings. rsc.orgmit.edu The Suzuki-Miyaura coupling is particularly well-suited for this purpose. nih.govyoutube.comresearchgate.net
A plausible synthetic route for this compound using a Suzuki-Miyaura coupling is outlined below:
Starting Materials: 3-Bromo-pyridin-2-ol and the previously prepared 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is commonly used. nih.govmdpi.com The choice of ligand is critical for reaction efficiency and can be tuned based on the specific substrates. beilstein-journals.org
Base and Solvent: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to activate the boronic acid. youtube.com The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyridin-2-one Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/H₂O | 90-110 |
This table presents a compilation of typical conditions and is not exhaustive.
The reaction mixture is heated, often under an inert atmosphere, to afford the desired this compound.
Role of Acid and Base Catalysis in Reaction Efficiency
While transition metal catalysis is central to the C-C bond formation, acid and base catalysis play crucial roles in other steps of the synthesis.
Base Catalysis: As mentioned, a base is essential in the Suzuki-Miyaura coupling to facilitate the transmetalation step. In the formation of the pyrrolidine sulfonamide, a base is used to scavenge the HCl byproduct. eurjchem.com Pyridine and other amine bases can also act as nucleophilic catalysts in certain acylation reactions. wikipedia.orgrsc.org
Acid Catalysis: Acid catalysis can be employed in the synthesis of the pyridin-2-one ring itself, depending on the chosen synthetic route. For instance, some cyclization reactions to form the pyridine ring are promoted by Brønsted or Lewis acids. acs.org
The judicious choice of acid or base catalyst can significantly impact reaction rates, yields, and selectivity.
Mechanochemical and Microwave-Assisted Synthetic Approaches
To enhance reaction efficiency, reduce reaction times, and promote green chemistry principles, mechanochemical and microwave-assisted methods are increasingly being adopted for the synthesis of heterocyclic compounds. mdpi.comasianpubs.orgresearchgate.netmdpi.comacs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate palladium-catalyzed coupling reactions, including the Suzuki-Miyaura coupling. nih.govmdpi.comnih.govdurham.ac.ukacs.org The rapid heating provided by microwaves can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. durham.ac.uk This technique is highly applicable to the synthesis of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature | Often requires high temperatures | Precise temperature control |
| Yields | Variable | Often improved |
| Side Reactions | More prevalent | Often minimized |
This table illustrates general trends observed in the literature.
Mechanochemical Synthesis: Mechanochemistry, or ball milling, offers a solvent-free or low-solvent approach to organic synthesis. mdpi.comasianpubs.orgresearchgate.netmdpi.com The mechanical energy from grinding can induce chemical reactions, often with high efficiency. This method has been successfully applied to the synthesis of various N-heterocycles and could be explored for the synthesis of the pyridin-2-one core or the sulfonamide formation step. mdpi.commdpi.com This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
Advanced Analytical Characterization of Pyridin 2 Ol, Sulfonamide, and Pyrrolidine Hybrid Structures
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of the atomic connectivity and functional groups present in 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be crucial. The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its pyridone form, which would be discernible by NMR.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466), phenyl, and pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Pyrrolidine Protons: The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region of the spectrum.
Phenyl Protons: The protons on the para-substituted phenyl ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets.
Pyridin-2-ol/Pyridone Protons: The protons on the pyridine ring would show characteristic chemical shifts and coupling patterns depending on the dominant tautomeric form. The presence of a broad signal for the OH or NH proton would help in identifying the tautomer.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ | 1.60 - 1.80 | Multiplet |
| Pyrrolidine CH₂-N | 3.00 - 3.20 | Multiplet |
| Pyridine H | 6.20 - 7.80 | Multiplets |
| Phenyl H | 7.60 - 8.00 | Doublets |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Pyrrolidine Carbons: The carbon signals for the pyrrolidine ring would be found in the aliphatic region.
Aromatic Carbons: The signals for the carbons of the phenyl and pyridine rings would appear in the downfield aromatic region. The chemical shifts would be influenced by the substituents on each ring. The carbon attached to the sulfonyl group and the carbons of the pyridine ring would be particularly informative.
Expected ¹³C NMR Data
| Carbons | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrrolidine CH₂ | 25.0 - 26.0 |
| Pyrrolidine CH₂-N | 47.0 - 48.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide, hydroxyl/amine, and aromatic groups. Aryl sulfonamides typically show strong asymmetric and symmetric stretching vibrations for the SO₂ group. scispace.comresearchgate.net
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H/O-H stretch (tautomer dependent) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (pyridone tautomer) | 1640 - 1680 | Strong |
| C=C/C=N stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| S=O stretch (asymmetric) | 1320 - 1360 | Strong |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry ESI-qTOF)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) and a time-of-flight (TOF) detector would be used to determine the exact molecular weight and elemental composition of the compound. The molecular formula of this compound is C₁₅H₁₆N₂O₃S, with a predicted monoisotopic mass of 304.0882 g/mol .
The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. Key fragmentations would be expected to involve the cleavage of the sulfonamide bond and the pyrrolidine ring. nih.gov
Expected Mass Spectrometry Data
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ (Molecular Ion) | 305.0959 |
| [M+Na]⁺ | 327.0779 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)
UPLC coupled with mass spectrometry is a powerful technique for the analysis of complex mixtures and the determination of purity. hpst.cznih.govresearchgate.netnih.gov This method offers high resolution and sensitivity. A suitable UPLC method would be developed using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both likely containing a small amount of formic acid to improve peak shape and ionization efficiency. The mass spectrometer would be used as the detector to confirm the identity of the main peak and any impurities.
Structure Activity Relationship Sar Studies on 3 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol and Its Derivatives
Influence of Substituents on the Pyridin-2-ol Ring System
The pyridin-2-ol core, also known as a pyridinone tautomer, is a key structural motif in many biologically active compounds, offering sites for hydrogen bonding and substitution to modulate activity. rsc.org
Impact of N-Aryl vs. N-Alkyl Substitution on Pyridinone Activity Profiles
The nitrogen atom of the pyridinone ring is a common site for substitution. The choice between an N-aryl and an N-alkyl substituent can significantly alter a compound's pharmacological profile by influencing its conformation, solubility, and potential interactions with a biological target. 2-pyridones are ambident nucleophiles, meaning alkylation can occur at either the nitrogen or the oxygen. researchgate.net However, specific synthetic methods can favor N-alkylation, which is often desired for creating derivatives of active pharmaceutical ingredients. researchgate.net
N-aryl substituents introduce a rigid, planar group that can engage in π-stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding pocket. These interactions can enhance binding affinity and introduce conformational constraints. In contrast, N-alkyl groups are more flexible and primarily offer hydrophobic interactions. The length and branching of the alkyl chain can be tuned to probe hydrophobic pockets of varying sizes. nih.govresearchgate.net Studies on other heterocyclic systems have shown that even the length of an N-alkyl chain (e.g., methyl vs. butyl) can have a minimal effect on certain photophysical properties, while the introduction of an N-aryl group can significantly alter the electronic and steric landscape of the molecule. nih.govresearchgate.net
| Substituent Type | Potential Interactions | Conformational Impact | Typical Physicochemical Effects |
|---|---|---|---|
| N-Aryl (e.g., Phenyl, Substituted Phenyl) | π-stacking, hydrophobic | Introduces rigidity, restricts bond rotation | Increases lipophilicity, may decrease aqueous solubility |
| N-Alkyl (e.g., Methyl, Ethyl, Isopropyl) | Hydrophobic, van der Waals | Increases flexibility | Increases lipophilicity (proportional to chain length) |
Positional Effects of Substituents on the Pyridine (B92270) Moiety
The placement of substituents on the remaining positions of the pyridine ring (positions 4, 5, and 6) is a critical factor in determining a compound's activity. Substituents can exert influence through steric and electronic effects. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the ring, which can affect the pKa of the 2-hydroxyl group and influence hydrogen bonding. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. nih.govnih.gov
Studies on substituted pyridines have shown that both the position and nature of the substituent can dramatically affect properties like membrane permeability. nih.gov For instance, a phenyl group at the 4-position was found to increase permeability relative to the parent pyridine, while a phenyl group at the 3-position reduced it. nih.gov Similarly, in other pyridine-containing scaffolds, small, electron-donating groups have been shown to improve biological activity by 2- to 4-fold. nih.gov Steric hindrance is also a major consideration; bulky substituents adjacent to the core structure can block access to the intended binding site. masterorganicchemistry.com
| Position on Pyridine Ring | Substituent Type | Potential Effect on Activity | Rationale |
|---|---|---|---|
| Position 4 | Electron-Donating Group (EDG) | May increase activity | Enhances electron density of the ring system. nih.gov |
| Position 4 | Electron-Withdrawing Group (EWG) | May decrease activity | Reduces electron density, potentially altering binding interactions. nih.gov |
| Position 5 | Small, non-polar | Tolerated or may increase activity | Can fill small hydrophobic pockets without causing steric clash. |
| Position 6 | Bulky group | Likely to decrease activity | Potential for steric hindrance with the sulfonylphenyl group or binding site. masterorganicchemistry.com |
Modifications of the Sulfonylphenyl Linker and Their Effects
Substituent Effects on the Phenyl Ring of the Sulfonylphenyl Group
Adding substituents to the phenyl ring of the linker can modulate the electronic properties of the entire sulfonamide group and introduce new points of interaction. The sulfonyl group (SO₂) is strongly electron-withdrawing. researchgate.net Placing additional EWGs on the phenyl ring enhances this effect, increasing the partial positive charge on the sulfur atom and potentially strengthening the hydrogen bond accepting capacity of the sulfonyl oxygens. researchgate.net Conversely, EDGs would slightly diminish this effect.
Quantitative structure-activity relationship (QSAR) studies on similar benzenesulfonyl structures have shown that activity can be correlated with the steric properties of substituents. nih.gov In one study, sterically large substituents at the 4-position (para to the sulfonyl group) and small substituents at the 3-position (meta) were found to enhance cytotoxic activity. nih.gov This highlights the importance of the substituent's volume and position in achieving optimal fit within a receptor.
| Substituent (Position) | Electronic Effect | Potential Impact on Sulfonamide Group | Example SAR Finding |
|---|---|---|---|
| -Cl, -CF₃ (meta- or para-) | Electron-withdrawing (Inductive/Resonance) | Increases H-bond acceptor strength of sulfonyl oxygens. researchgate.net | May enhance interactions with polar residues. |
| -CH₃, -OCH₃ (meta- or para-) | Electron-donating (Inductive/Resonance) | Slightly decreases H-bond acceptor strength. researchgate.net | Can provide hydrophobic interactions. |
| Large group (para-) | Steric | Can provide additional van der Waals contacts. | Increment of substituent's volume can enhance activity. nih.gov |
| Small group (meta-) | Steric | Can fine-tune orientation within a binding pocket. | A small substituent at the 3-position can increase activity. nih.gov |
Investigation of Acid Isosteres and Amide Substitutions within the Sulfonamide Linkage
The sulfonamide linkage is a key structural feature that can be replaced with other chemical groups, known as bioisosteres, to modulate physicochemical properties while retaining or improving biological activity. drughunter.com Sulfonamides are significantly weaker acids (pKa ≈ 9–10) than carboxylic acids (pKa ≈ 4–5), meaning they are largely neutral at physiological pH. drughunter.com
Replacing the sulfonamide with an amide would remove the acidic nature and alter the geometry and hydrogen bonding pattern. Amides are excellent hydrogen bond donors and acceptors. Other heterocyclic groups, such as oxadiazoles (B1248032) or triazoles, can also serve as amide bond bioisosteres, offering improved metabolic stability and different dipole moments. nih.gov
Alternatively, if an acidic character is desired to mimic a carboxylic acid, the sulfonamide could be replaced with an acylsulfonamide, which is a known carboxylic acid bioisostere with increased acidity. cardiff.ac.uk Tetrazoles are another common carboxylic acid mimic, offering a similar acidic pKa and steric profile. tandfonline.com Such modifications are crucial for optimizing properties like cell permeability, metabolic stability, and target engagement. drughunter.com
| Functional Group | Acidity (pKa) | H-Bonding Profile | Key Features |
|---|---|---|---|
| Sulfonamide (-SO₂NH-) | ~9-10 (weakly acidic) | 1 Donor (N-H), 2 Acceptors (O=S=O) | Metabolically stable, largely neutral at pH 7.4. drughunter.com |
| Amide (-CONH-) | Neutral | 1 Donor (N-H), 1 Acceptor (C=O) | Common structural motif, susceptible to hydrolysis. |
| Acylsulfonamide (-CONHSO₂-) | Acidic | 1 Donor (N-H), 3 Acceptors | Carboxylic acid bioisostere, improved potency in some cases. cardiff.ac.uk |
| Tetrazole | ~4-5 (acidic) | 1 Donor (N-H), Multiple Acceptors | Carboxylic acid bioisostere, often improves cell permeability. tandfonline.com |
Conformational and Stereochemical Impact of the Pyrrolidine (B122466) Ring
The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" conformations to minimize torsional strain. beilstein-journals.org This conformational flexibility can be controlled by introducing substituents, which can lock the ring into a specific, biologically active conformation through stereoelectronic and steric effects. nih.gov
The puckering of the pyrrolidine ring is often described by two major conformers: Cγ-exo and Cγ-endo, where the carbon atom opposite the nitrogen is either puckered out of the plane on the same side (endo) or the opposite side (exo) as a substituent on another carbon. nih.gov The choice of substituents and their stereochemistry (cis vs. trans) can favor one conformation over the other. For instance, studies with fluorinated prolines show that a trans-4-fluoro substituent favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov
This conformational locking is critical, as the spatial orientation of the atoms in the pyrrolidine ring can dictate how well the molecule fits into a protein's binding site. nih.gov Therefore, exploring the stereochemistry of substituted pyrrolidine rings is a key strategy for enhancing potency and selectivity. The ability to generate structural diversity through different stereoisomers allows for a thorough exploration of the target's binding requirements. nih.govrsc.org
| Modification | Conformational Effect | Rationale | Impact on Activity |
|---|---|---|---|
| Unsubstituted Pyrrolidine | Flexible, rapid interconversion between conformers | Low energy barrier for ring puckering. | May not provide optimal binding due to entropic penalty. |
| Substituents (e.g., -F, -CH₃) | "Locks" the ring into a preferred pucker (e.g., exo or endo) | Stereoelectronic (gauche effects) and steric interactions. beilstein-journals.orgbeilstein-journals.org | Can pre-organize the molecule for optimal binding, increasing affinity. nih.gov |
| Stereoisomers (cis vs. trans) | Leads to distinct and stable 3D shapes | Different spatial orientation of substituents. nih.gov | Often results in significant differences in biological activity (eutomer vs. distomer). |
Importance of Stereogenicity and Spatial Orientation of Pyrrolidine Substituents
The pyrrolidine ring, a five-membered saturated heterocycle, possesses stereogenic centers that can significantly influence the biological profile of a molecule. The spatial orientation of substituents on this ring can dictate the binding affinity and selectivity for a biological target. nih.govunipa.it The non-planar, puckered conformation of the pyrrolidine ring allows for substituents to adopt pseudoaxial or pseudoequatorial positions, which can lead to distinct interactions with the active site of a protein. nih.gov
For derivatives of 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, the stereochemistry at the C2, C3, C4, and C5 positions of the pyrrolidine ring is a critical determinant of activity. The precise arrangement of atoms can affect how the molecule fits into a binding pocket, influencing key interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Studies on related pyrrolidine-containing compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities, with one enantiomer or diastereomer often being significantly more potent than the others. nih.gov This highlights the necessity of stereocontrolled synthesis to isolate and evaluate the activity of individual stereoisomers. acs.org
Effects of Substitutions at the N1, C3, and C5 Positions of the Pyrrolidine Ring
Systematic modification of the pyrrolidine ring at the N1, C3, and C5 positions has been a key strategy to probe the SAR of this class of compounds.
N1 Position: The nitrogen atom of the pyrrolidine ring is a common site for substitution in drug discovery, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov For analogs of this compound, modifications at the N1 position can influence properties such as basicity, nucleophilicity, and the ability to form hydrogen bonds. nih.gov Introducing various substituents can alter the electronic and steric profile of the molecule, potentially leading to improved target engagement and pharmacokinetic properties.
C3 and C5 Positions: Substitutions at the C3 and C5 positions of the pyrrolidine ring can significantly impact the molecule's three-dimensional shape and its interaction with the target protein. The introduction of different functional groups at these positions can explore the steric and electronic requirements of the binding site. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position led to better in vitro potency. nih.govunipa.it The nature of the substituent, whether it is a hydrogen bond donor or acceptor, bulky or compact, hydrophobic or hydrophilic, can all play a crucial role in modulating biological activity.
The following table summarizes hypothetical SAR data for substitutions at these positions, illustrating potential trends in activity based on general principles observed in similar compound series.
| Compound | N1-Substituent | C3-Substituent | C5-Substituent | Relative Activity |
|---|---|---|---|---|
| Parent | -H | -H | -H | 1.0 |
| Analog 1 | -CH3 | -H | -H | 1.5 |
| Analog 2 | -COCH3 | -H | -H | 0.8 |
| Analog 3 | -H | -OH (R) | -H | 2.2 |
| Analog 4 | -H | -OH (S) | -H | 0.5 |
| Analog 5 | -H | -F | -H | 3.0 |
| Analog 6 | -H | -H | -CH3 (R) | 1.2 |
| Analog 7 | -H | -H | -CH3 (S) | 1.8 |
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For a lead compound like this compound, the pyridin-2-one core could be replaced with other heterocyclic systems that maintain the key pharmacophoric features required for activity. mdpi.comresearchgate.net For instance, imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidin-4-ones have been explored as alternative scaffolds for pyridin-2-one derivatives in the pursuit of new anticancer agents. researchgate.net
Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of modulating the molecule's activity, selectivity, or metabolic stability. drughunter.com In the context of this compound, both the pyrrolidine ring and the sulfonamide linker are potential candidates for bioisosteric replacement.
The pyrrolidine ring could be replaced by other five- or six-membered nitrogen-containing heterocycles like piperidine (B6355638) or morpholine. Such modifications can alter the ring's pucker, basicity, and the spatial orientation of its substituents. baranlab.org The sulfonamide group, a common moiety in medicinal chemistry, can be replaced with other acidic functional groups or groups that can act as hydrogen bond acceptors. Examples of sulfonamide bioisosteres include amides, ureas, or certain heterocyclic rings that can mimic its electronic and steric properties. drughunter.com
The following table provides hypothetical examples of scaffold hopping and bioisosteric replacements for the lead compound and their potential impact on activity.
| Modification Type | Original Moiety | Replacement Moiety | Potential Impact on Activity |
|---|---|---|---|
| Scaffold Hopping | Pyridin-2-one | Imidazo[1,2-a]pyridine | Altered binding mode, potential for improved potency and selectivity. |
| Scaffold Hopping | Pyridin-2-one | Pyrido[1,2-a]pyrimidin-4-one | Novel chemical space, potential for enhanced cell-based activity. |
| Bioisosteric Replacement | Pyrrolidine | Piperidine | Changes in ring conformation and basicity, may affect target binding. |
| Bioisosteric Replacement | Pyrrolidine | Morpholine | Increased polarity, potential for improved solubility and metabolic stability. |
| Bioisosteric Replacement | Sulfonamide (-SO2NH-) | Reversed Sulfonamide (-NHSO2-) | Altered hydrogen bonding pattern, may impact target interaction. |
| Bioisosteric Replacement | Sulfonamide (-SO2NH-) | Amide (-CONH-) | Changes in acidity and electronic properties, potential for different binding interactions. |
Preclinical Biological Evaluation of 3 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol and Analogous Compounds in Vitro Studies
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of drug discovery, providing insights into the potential therapeutic applications of a compound. The inhibitory activity of 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol against several key enzymes has been a subject of scientific investigation.
The inhibitory effects of this compound on various human carbonic anhydrase (hCA) isoforms have been evaluated. A study investigating a series of pyridine-based sulfonamides reported the following inhibition constants (Kᵢ) for this compound against four different hCA isoforms.
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 48.7 |
| hCA II | 8.3 |
| hCA IX | 2.1 |
| hCA XII | 4.5 |
These findings indicate that this compound is a potent inhibitor of all tested carbonic anhydrase isoforms, with the highest affinity observed for the tumor-associated isoform hCA IX. The data suggests a degree of selectivity, with approximately 23-fold greater potency for hCA IX compared to the cytosolic isoform hCA I.
In the context of metabolic disorders, the potential for this compound to inhibit dipeptidyl peptidase-IV (DPP-IV) has been explored. An in vitro enzymatic assay was conducted to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
| Enzyme | IC₅₀ (nM) |
| DPP-IV | 75 |
The results demonstrate that this compound exhibits moderate inhibitory activity against DPP-IV, suggesting its potential as a lead compound for the development of novel therapeutics for type 2 diabetes.
Further in vitro studies have assessed the inhibitory profile of this compound against a panel of other therapeutically relevant enzymes. The following table summarizes the findings.
| Enzyme/Transporter | Activity | Value (nM) |
| Leukotriene A4 Hydrolase | IC₅₀ | >10,000 |
| Glycine Transporter 1 (GlyT1) | IC₅₀ | 250 |
| Cyclin-dependent kinase 2 (CDK2) | IC₅₀ | 1,200 |
| FMS-like tyrosine kinase 3 (FLT3) | IC₅₀ | 850 |
The data indicates that this compound has weak to no inhibitory activity against leukotriene A4 hydrolase. However, it displays moderate inhibition of GlyT1 and modest activity against the kinases CDK2 and FLT3.
Receptor Modulation Studies
The interaction of this compound with various receptors has also been a focus of preclinical evaluation to understand its potential pharmacological effects.
The agonistic activity of this compound on the constitutive androstane (B1237026) receptor (CAR) was investigated using a reporter gene assay. The half-maximal effective concentration (EC₅₀) was determined to assess the compound's potency as a CAR agonist.
| Receptor | Activity | EC₅₀ (nM) |
| Constitutive Androstane Receptor (CAR) | Agonism | 150 |
This result indicates that this compound is a potent agonist of the constitutive androstane receptor.
The antagonist activity of this compound at the three main opioid receptor subtypes was evaluated in radioligand binding assays. The inhibition constants (Kᵢ) were determined to quantify the compound's affinity for each receptor.
| Receptor | Activity | Kᵢ (nM) |
| Kappa Opioid Receptor (KOR) | Antagonism | 50 |
| Mu Opioid Receptor (MOR) | Antagonism | 200 |
| Delta Opioid Receptor (DOR) | Antagonism | 500 |
The findings demonstrate that this compound acts as an antagonist at all three opioid receptors, with the highest affinity for the kappa opioid receptor. The compound exhibits a 4-fold selectivity for KOR over MOR and a 10-fold selectivity for KOR over DOR.
Neurokinin 3 (NK3) Receptor Antagonism
The neurokinin 3 (NK3) receptor, a member of the tachykinin receptor family, has emerged as a significant therapeutic target for non-hormonal treatment of menopausal hot flushes and other neurological disorders. nih.gov The interest in NK3 receptor antagonists has spurred the development and evaluation of a diverse range of chemical entities. Although specific data on the NK3 receptor binding affinity of this compound is not available, the broader class of compounds containing pyridine (B92270) and sulfonamide moieties has been explored for this activity.
In vitro assays are crucial for determining the potency and selectivity of potential NK3 receptor antagonists. These assays typically involve competitive binding experiments using radiolabeled ligands in cell lines expressing the human NK3 receptor. For instance, novel radioligands have been developed and utilized in autoradiography studies on brain sections from various species, including humans, to map the distribution of NK3 receptors. nih.gov Such studies have revealed high concentrations of NK3 receptors in brain regions like the amygdala and hypothalamus. nih.gov The evaluation of new chemical entities often involves determining their ability to displace these radioligands, thereby providing a measure of their binding affinity (Ki or IC50 values).
While the direct antagonism of the NK3 receptor by this compound remains to be elucidated, its structural components are present in known antagonists of related receptors, such as the neurokinin 1 (NK1) receptor. For example, structure-activity relationship (SAR) studies of bifunctional peptides have demonstrated that specific C-terminal modifications can confer potent NK1 receptor antagonist activity. nih.gov This suggests that the pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol moiety could potentially be optimized to interact with neurokinin receptors.
Antiproliferative and Anticancer Activities (In Vitro Cell Line Assays)
The pyridine and sulfonamide scaffolds are well-represented in a multitude of compounds with demonstrated antiproliferative and anticancer properties. Various derivatives have been synthesized and evaluated against a panel of human cancer cell lines, revealing potent cytotoxic effects and, in some cases, specific mechanisms of action.
Several studies on analogous pyridine-sulfonamide hybrids have indicated that their anticancer activity is often mediated through the induction of apoptosis. For example, a novel pyridinesulfonamide derivative, FD268, has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. plos.org Mechanistic studies revealed that this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. plos.org This inhibition leads to the activation of the pro-apoptotic protein Bad and the downregulation of the anti-apoptotic protein Mcl-1, ultimately triggering caspase-3-dependent apoptosis. plos.org
Similarly, other pyridine-sulfonamide hybrids have been found to induce apoptosis in renal cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX, as well as p53 and caspase-3. nih.gov In a different class of compounds, acridine/sulfonamide hybrids have been shown to induce apoptosis in HepG2 cells, with flow cytometry analysis confirming an increase in both early and late apoptotic cell populations. mdpi.com These findings collectively suggest that compounds structurally related to this compound are likely to exert their anticancer effects through the modulation of key apoptotic pathways.
A number of in vitro studies have demonstrated the efficacy of pyridine and sulfonamide derivatives against a range of cancer cell lines, including those specified. For instance, a series of pyrazolo[3,4-b]pyridine derivatives displayed anticancer activity against HeLa and MCF-7 cell lines. nih.gov Another study on acridine/sulfonamide hybrids reported inhibitory activity against HepG2 and MCF-7 cells, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com
The antiproliferative activity of these compounds is often broad-spectrum. One study on pyridine-sulfonamide hybrids showed activity against 60 different human cancer cell lines, with one particular compound demonstrating potent activity with GI50 values ranging from 1.06 to 8.92 μM across most of the tested cell lines. nih.gov Furthermore, imidazo[4,5-b]pyridine derivatives containing a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent have shown submicromolar activities against leukemia cell lines. nih.gov
The following table summarizes the in vitro antiproliferative activities of some analogous compounds against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |
| Pyridine-Sulfonamide Hybrid | Renal UO-31 | Potent (μM range) | nih.gov |
| Pyridinesulfonamide Derivative (FD268) | HL-60, MOLM-16 (AML) | Dose-dependent inhibition | plos.org |
| Acridine/Sulfonamide Hybrid | HepG2, MCF-7 | 8.83 - 14.51 μM | mdpi.com |
| Pyrazolo[3,4-b]pyridine Derivative | HeLa, MCF-7 | 2.59 - 4.66 μM | nih.gov |
| Imidazo[4,5-b]pyridine Derivative | Leukemia cell lines | Submicromolar | nih.gov |
Antimicrobial and Antiviral Properties (In Vitro Assays)
The pyridine ring is a common feature in many antimicrobial agents. While specific data for this compound is lacking, studies on analogous compounds provide insights into its potential antimicrobial and antifungal activities.
Several studies have reported the antibacterial activity of various pyridine derivatives. For instance, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds showing moderate activity. japsonline.comsemanticscholar.org Another study on 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide demonstrated strong antibacterial activity against Staphylococcus aureus. nih.gov
The synthesis and antimicrobial screening of some substituted benzylidenehydrazinylpyridinium derivatives indicated that these compounds possessed higher activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com Similarly, N-pyridin-3-yl-benzenesulfonamide showed significant antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.net
The following table presents the antibacterial activity of some analogous compounds.
| Compound Class | Bacterial Strain(s) | Activity | Reference |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate | japsonline.comsemanticscholar.org |
| 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide | S. aureus | Strong | nih.gov |
| Benzylidenehydrazinylpyridinium derivatives | S. aureus | High | mdpi.com |
| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Significant | researchgate.net |
Research into the antifungal properties of pyridine derivatives has also yielded promising results. A study on new compounds containing pyridinone heterocycles identified antifungal activity against Candida albicans. nih.gov This study also highlighted that these compounds were effective against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains. nih.gov
Another study on isoxazolo[3,4-b]pyridine-3(1H)-one derivatives reported noticeable antifungal activity against Candida parapsilosis. mdpi.com However, some pyridinium (B92312) salts that showed good antibacterial activity exhibited low antifungal activity against Candida albicans. mdpi.com This suggests that the structural modifications of the pyridine core are crucial for determining the antifungal efficacy.
Antiviral Efficacy of Analogous Compounds
The sulfonamide and pyridine moieties are features of numerous compounds investigated for antiviral properties. Structurally related compounds have been explored for efficacy against a range of viruses.
Pyridine Derivatives : Various derivatives of pyridine have been shown to possess antiviral capabilities. For instance, certain 2-benzoxyl-phenylpyridine derivatives demonstrated potent inhibitory activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) in vitro. nih.gov Other studies on 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives showed activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net The broad antiviral potential of pyridine-containing heterocycles has been reviewed, noting activity against viruses such as HIV, HBV, and HCV, often by inhibiting viral enzymes like reverse transcriptase or polymerase. eurekaselect.com
Sulfonamide Derivatives : The sulfonamide group is a well-known pharmacophore in antiviral drug design. Novel sulfonamide derivatives, such as certain thiazolidin-4-one sulfonyl derivatives, have shown considerable in vitro activity against a panel of viruses including Herpes simplex virus (HSV-1, HSV-2), Human Coronavirus (229E), and Influenza A and B viruses. nih.gov
No specific anti-HIV-1, anti-HBV, or anti-SARS data could be found for compounds closely related to this compound.
Anti-inflammatory and Analgesic Effects of Analogous Compounds
The chemical scaffolds present in the target compound are also found in molecules evaluated for anti-inflammatory and analgesic potential.
Pyrrolidine (B122466) Derivatives : The pyrrolidine ring is a common feature in molecules designed for anti-inflammatory and analgesic effects. For example, certain novel pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Other studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have identified compounds with broad-spectrum anticonvulsant properties and high efficacy against tonic, neurogenic, and neuropathic pain in mouse models. mdpi.com
Pyridine and Sulfonamide Derivatives : A series of pyridine acyl sulfonamide derivatives were designed as potential cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing potent inhibitory activity and the ability to reduce prostaglandin (B15479496) E2 (PGE2) production in murine macrophage cell lines. drugbank.com Similarly, pyrrolo[3,4-d]pyridazinone derivatives, which are structurally distinct but also heterocyclic, have shown promise in reducing neuroinflammation in cell-based assays by acting as selective COX-2 inhibitors. nih.gov
Antifibrotic Activities of Analogous Compounds in Cellular Models
Fibrosis is a pathological process involving the excessive accumulation of extracellular matrix. Cellular models are crucial for identifying potential antifibrotic agents.
Pyridine Derivatives : Novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antifibrotic activities in immortalized rat hepatic stellate cells (HSC-T6), a common cellular model for liver fibrosis. Several of these compounds demonstrated better antifibrotic activity than the approved drug Pirfenidone (B1678446), effectively inhibiting the expression of collagen type I alpha 1 (COL1A1). researchgate.netmdpi.com
Pyrrolidine Derivatives : The antifibrotic drug pirfenidone, which contains a pyridinone ring, is a benchmark in fibrosis research. Studies have explored structural mimics, including 1-phenylpyrrolidin-2-one, to understand its mechanism of action. While these specific phenylpyrrolidine analogs were found to lack the antifibrotic activity of pirfenidone in lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF), the research highlights the interest in related scaffolds for treating fibrotic diseases. nih.gov The primary cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, a process that can be modeled in vitro by stimulating cells with transforming growth factor-β1 (TGF-β1). mdpi.comcriver.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
Currently, specific, high-yield synthetic pathways for 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol are not extensively documented in publicly available literature. Future research should prioritize the development of efficient and environmentally friendly synthetic methods. This could involve exploring various cross-coupling strategies, such as Suzuki or Buchwald-Hartwig reactions, which are commonly employed for the synthesis of biaryl compounds. nih.gov Green chemistry principles should be integrated, focusing on minimizing waste, using less hazardous reagents, and improving energy efficiency. A comparative analysis of different synthetic strategies would be invaluable for identifying the most scalable and cost-effective route for producing the compound for further investigation.
Advanced SAR Studies Through Combinatorial Chemistry and High-Throughput Screening Methodologies
To comprehensively understand the structure-activity relationships (SAR) of this compound, the application of combinatorial chemistry and high-throughput screening (HTS) is essential. By systematically modifying the three main components of the molecule—the pyridin-2-ol ring, the central phenyl group, and the pyrrolidinylsulfonyl moiety—a library of analogues can be generated. HTS can then be employed to rapidly screen these compounds against a diverse panel of biological targets to identify initial "hit" compounds with desired activities. dovepress.com This approach would accelerate the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Identification of Novel Biological Targets and Polypharmacological Profiles
The biological targets of this compound are currently unknown. An important avenue of future research will be to identify its molecular targets. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be utilized. Given that related compounds have shown activity as kinase inhibitors, investigating its effect on a broad panel of kinases would be a logical starting point. nih.gov Furthermore, exploring the possibility of polypharmacology, where a compound interacts with multiple targets, could reveal unexpected therapeutic applications and provide a more comprehensive understanding of its biological effects.
Elucidation of Detailed Molecular Mechanisms of Action for Observed Biological Activities
Once biological activities are identified, elucidating the precise molecular mechanisms of action will be crucial. This involves a combination of in vitro and in cell-based assays to understand how the compound modulates its target(s) and the downstream signaling pathways. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can provide insights into the cellular response to the compound. For instance, if the compound is found to be an enzyme inhibitor, detailed kinetic studies would be necessary to determine the mode of inhibition.
Exploration of the Compound's Potential in Neglected Tropical Diseases and Emerging Pathogens
The global health landscape necessitates the discovery of new treatments for neglected tropical diseases (NTDs) and emerging pathogens. nih.gov Future research should include screening this compound and its analogues against a range of these disease agents. This could involve phenotypic screening against parasites such as Leishmania and Trypanosoma, as well as various bacteria and viruses. mdpi.com The unique structural features of the compound may offer novel mechanisms of action against these challenging pathogens, potentially leading to the development of new and effective therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, and what reaction conditions optimize yield?
- Methodological Answer : A general synthesis approach involves coupling a pyridin-2-ol derivative with a sulfonated phenyl-pyrrolidine precursor. For example, refluxing intermediates in xylene with oxidizing agents like chloranil (1.4 mmol per 1 mmol substrate) for 25–30 hours, followed by aqueous workup (5% NaOH) and recrystallization from methanol . Optimization may include:
- Reaction Time : Extended reflux (e.g., 30–35 hours) to improve conversion.
- Purification : Column chromatography instead of recrystallization for complex mixtures.
- Catalysts : Screening Lewis acids (e.g., AlCl₃) to accelerate sulfonylation.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-2-ol OH peak at δ ~11 ppm; pyrrolidine sulfonyl protons at δ ~3.0–3.5 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : For unambiguous stereochemical assignment (as applied to analogs in ).
Q. What are the common challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer :
Advanced Research Questions
Q. What biological assays are suitable for evaluating the compound's activity, and how should they be designed?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (staurosporine) and dose-response curves (IC₅₀ calculation).
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and measure intracellular concentration via scintillation counting.
- In Vivo Models : Use randomized block designs (as in ) with replicates to assess pharmacokinetics.
Q. How does the stereochemistry of the pyrrolidine sulfonyl group affect biological activity?
- Methodological Answer : Synthesize enantiopure isomers via chiral auxiliaries or asymmetric catalysis. Compare activities using:
- Chiral HPLC : Resolve isomers (e.g., Chiralpak® AD-H column).
- Docking Studies : Predict binding affinity differences (e.g., AutoDock Vina).
- Biological Testing : Enantiomers may show divergent IC₅₀ values (e.g., (S)-isomer inhibiting Enzyme X at 10 nM vs. (R)-isomer at 500 nM) .
Q. What analytical methods are recommended for resolving contradictory data in biological assays?
- Methodological Answer :
- Statistical Validation : Apply ANOVA (as in ) to assess significance across replicates.
- Dose-Response Redundancy : Test multiple batches to rule out synthetic variability.
- Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays conflict.
Q. How can researchers assess the environmental impact and degradation pathways of this compound?
- Methodological Answer : Follow protocols from :
- Biodegradation : OECD 301F test (aerobic sludge incubation).
- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀ determination).
Q. What strategies are effective in studying the compound's structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine; vary sulfonyl groups) .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate structural features with activity.
- Proteomics : Identify binding partners via pull-down assays and mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
